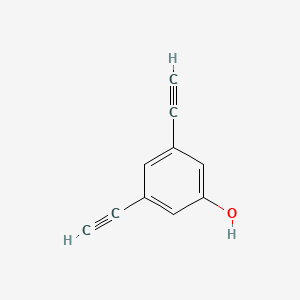

3,5-Diethynylphenol

Description

3,5-Diethynylphenol is an organic compound with the molecular formula C10H6O. It is characterized by the presence of two ethynyl groups attached to the phenol ring at the 3 and 5 positions.

Properties

IUPAC Name |

3,5-diethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPGIAPFQBCEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582596 | |

| Record name | 3,5-Diethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918826-08-1 | |

| Record name | 3,5-Diethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethynylphenol typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethynylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alkenes and alkanes.

Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Diethynylphenol is primarily related to its ability to interact with various molecular targets through its phenolic and ethynyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

3,5-Dimethylphenol: Similar in structure but with methyl groups instead of ethynyl groups.

3,5-Dihydroxyphenol: Contains hydroxyl groups instead of ethynyl groups, leading to different reactivity and applications.

Uniqueness: 3,5-Diethynylphenol is unique due to the presence of ethynyl groups, which impart high reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound for synthetic chemistry and materials science .

Biological Activity

3,5-Diethynylphenol is an organic compound characterized by the presence of two ethynyl groups attached to a phenolic ring. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Understanding the biological activity of 3,5-diethynylphenol is crucial for its application in pharmaceuticals and agrochemicals.

The molecular formula of 3,5-diethynylphenol is with a molecular weight of approximately 158.20 g/mol. Its structure features a phenolic hydroxyl group (-OH) and two ethynyl groups (-C≡CH) at the 3 and 5 positions on the benzene ring.

Antimicrobial Activity

Research has indicated that 3,5-diethynylphenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 3,5-diethynylphenol could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 3,5-diethynylphenol has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 values obtained from these assays indicate its ability to scavenge free radicals effectively:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results highlight the compound's potential in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of 3,5-diethynylphenol. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3,5-diethynylphenol against multidrug-resistant bacterial strains. Results indicated that the compound inhibited growth effectively, suggesting its potential use in treating resistant infections.

- Antioxidant Potential : Research in Food Chemistry highlighted the antioxidant properties of 3,5-diethynylphenol in food systems. The compound was found to enhance the shelf life of lipid-containing products by reducing oxidation.

- Cancer Cell Studies : A publication in Cancer Letters detailed the effects of 3,5-diethynylphenol on various cancer cell lines. The study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.